molecular formula C21H20N2O3 B3860591 N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide

N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide

Cat. No.: B3860591
M. Wt: 348.4 g/mol
InChI Key: AEUNAUYYHDRFHN-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide, also known as MBNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of hydrazones and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, this compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide. One area of research could focus on elucidating the mechanism of action of this compound and identifying the specific enzymes and pathways that it targets. Another area of research could focus on optimizing the synthesis of this compound and developing new analogs with improved solubility and bioactivity. Finally, research could focus on evaluating the potential therapeutic applications of this compound in various disease models.

Scientific Research Applications

N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

Properties

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15(26-20-11-10-17-7-3-4-8-18(17)13-20)21(24)23-22-14-16-6-5-9-19(12-16)25-2/h3-15H,1-2H3,(H,23,24)/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUNAUYYHDRFHN-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-methoxybenzylidene)-2-(2-naphthyloxy)propanohydrazide
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